molecular formula C12H18N4O2 B11800020 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one

4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one

Cat. No.: B11800020
M. Wt: 250.30 g/mol
InChI Key: FLHBMFFXFYRXSQ-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is unique due to the combination of the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

4-tert-butyl-2-(3-oxopiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)8-6-9(17)15-11(14-8)16-5-4-13-10(18)7-16/h6H,4-5,7H2,1-3H3,(H,13,18)(H,14,15,17)

InChI Key

FLHBMFFXFYRXSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N2CCNC(=O)C2

Origin of Product

United States

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